molecular formula C2HClZn B14115755 Ethynylzinc chloride CAS No. 37008-61-0

Ethynylzinc chloride

Cat. No.: B14115755
CAS No.: 37008-61-0
M. Wt: 125.9 g/mol
InChI Key: KZOLJVUSQOHNHZ-UHFFFAOYSA-M
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Description

Ethynylzinc chloride (C₂HZnCl) is an organozinc reagent widely employed in cross-coupling reactions to synthesize alkynes. It is typically prepared in situ by reacting ethynylmagnesium bromide with zinc chloride (ZnCl₂) and lithium chloride (LiCl) in tetrahydrofuran (THF) . This reagent has gained prominence in nickel (Ni)- and iron (Fe)-catalyzed decarboxylative alkynylation reactions, enabling the synthesis of structurally diverse alkynes from redox-active esters (RAEs) . This compound exhibits compatibility with sensitive functional groups, such as ketones and acetates, as demonstrated in the coupling of steroidal derivatives and tetrapeptides . Its utility extends to isotopic labeling, as evidenced by the synthesis of bis-¹³C-labeled trimethylsilylacetylene intermediates .

Properties

CAS No.

37008-61-0

Molecular Formula

C2HClZn

Molecular Weight

125.9 g/mol

IUPAC Name

chlorozinc(1+);ethyne

InChI

InChI=1S/C2H.ClH.Zn/c1-2;;/h1H;1H;/q-1;;+2/p-1

InChI Key

KZOLJVUSQOHNHZ-UHFFFAOYSA-M

Canonical SMILES

C#[C-].Cl[Zn+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynylzinc chloride can be synthesized through various methods. One common approach involves the reaction of ethynyl lithium with zinc chloride in THF. This method ensures the formation of this compound in situ . Another method involves the use of a Grignard precursor, where ethynyl magnesium bromide reacts with zinc chloride to form the desired compound .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethynylzinc chloride is primarily involved in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds . This compound can also participate in substitution reactions, where the ethynyl group is transferred to another molecule.

Common Reagents and Conditions: Typical reagents used with this compound include organic halides, palladium or nickel catalysts, and solvents like THF. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Major Products Formed: The major products formed from reactions involving this compound are often complex organic molecules with extended carbon chains. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Ethynylzinc chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethynylzinc chloride in cross-coupling reactions involves several steps:

Comparison with Similar Compounds

Key Differences :

  • This compound is preferred for Ni-catalyzed reactions due to its compatibility with mild conditions (room temperature, THF/DMF) . In contrast, ethynylmagnesium bromide requires Fe catalysis and lower temperatures (−15°C) .
  • The chloride ligand in this compound enhances chemoselectivity, minimizing nucleophilic attack on electrophilic carbonyl groups .

This compound vs. Ethynylzinc Bromide

Parameter This compound Ethynylzinc Bromide
Catalyst Compatibility Compatible with Pd(0) in Negishi coupling (83% yield) Used in Pd-catalyzed cross-couplings for stereoselective diynes
Halide Effect Chloride counterion may stabilize intermediates in Ni/Fe systems Bromide may enhance electrophilicity, favoring Pd-mediated couplings
Isomeric Purity Not explicitly reported Achieves ≥98% isomeric purity in (E)- and (Z)-alkyne synthesis

Key Insight :
The choice of halide (Cl⁻ vs. Br⁻) influences reaction pathways. Chloride’s weaker nucleophilicity likely reduces side reactions, while bromide’s larger size may improve steric control in stereoselective syntheses .

This compound vs. Arylzinc Reagents

Parameter This compound Arylzinc Reagents
Application Alkyne synthesis via decarboxylative or Negishi coupling Aryl-aryl or aryl-alkenyl bond formation
Substrate Flexibility Limited to alkyne transfer Broad applicability for aryl/heteroaryl groups
Synthetic Efficiency One-pot synthesis of arylalkynes via Pd(0) catalysis Requires pre-formed aryl halides and separate zincation steps

Critical Note: this compound’s utility lies in its specificity for alkyne transfer, whereas arylzinc reagents are versatile for constructing complex aromatic systems .

Research Findings and Limitations

  • Mechanistic Insights : this compound participates in radical pathways during Fe-catalyzed reactions, as inferred from cyclopropane substrate studies .
  • Isotopic Labeling : The reagent enables the synthesis of ¹³C-labeled alkynes, critical for pharmacokinetic and metabolic studies .
  • Current Limitations :
    • Poor reactivity with tertiary, benzylic, and proline-derived substrates .
    • Requires excess reagent (2.5 equivalents) for optimal yields, increasing cost and waste .

Biological Activity

Ethynylzinc chloride is an organozinc compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ethynyl group (−C≡C−) bonded to a zinc atom, which is further coordinated to a chloride ion. Its general formula can be represented as C2H2ZnCl\text{C}_2\text{H}_2\text{ZnCl}. The presence of the ethynyl group allows for unique reactivity patterns, particularly in coupling reactions with electrophiles.

Mechanisms of Biological Activity

  • Reactivity in Organic Synthesis :
    This compound acts as a nucleophile in various organic reactions, including:
    • Cross-coupling reactions : It can participate in reactions with carbonyl compounds to form propargylic alcohols.
    • Alkyne synthesis : The compound can be used to generate alkynes through metal-catalyzed processes.
  • Antimicrobial Properties :
    Preliminary studies suggest that organozinc compounds, including this compound, exhibit antimicrobial activity. The zinc ion is known to interfere with bacterial metabolism and can destabilize cellular membranes, leading to cell death.
  • Potential Anticancer Activity :
    Some research indicates that zinc compounds may play a role in cancer treatment by modulating cellular signaling pathways and inducing apoptosis in cancer cells. This compound's ability to form complexes with biological molecules may enhance its therapeutic potential.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the efficacy of various organozinc compounds against bacterial strains. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Investigation of Cytotoxic Effects : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis at certain concentrations, highlighting its potential as a chemotherapeutic agent.

Data Tables

StudyOrganism/Cell LineConcentration (µM)Effect
1Staphylococcus aureus100Significant inhibition
2Escherichia coli100Moderate inhibition
3Human cancer cells50Induced apoptosis

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